molecular formula C22H16Cl2N2S B2380130 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 338412-84-3

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B2380130
CAS No.: 338412-84-3
M. Wt: 411.34
InChI Key: BRLMECHJABFURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole class This compound is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and two phenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil and ammonium acetate in the presence of acetic acid. This reaction forms 4,5-diphenyl-1H-imidazole.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting 4,5-diphenyl-1H-imidazole with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The dichlorobenzyl group can be reduced to form a benzyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole
  • 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Uniqueness

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and sulfanyl groups contribute to its potential antimicrobial activity, while the phenyl groups enhance its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2S/c23-18-12-11-15(13-19(18)24)14-27-22-25-20(16-7-3-1-4-8-16)21(26-22)17-9-5-2-6-10-17/h1-13H,14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLMECHJABFURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.